2-Chloro-4-(dimethylamino)phenol hydrochloride is a chemical compound that belongs to the class of substituted phenols. It is characterized by the presence of a chlorine atom and a dimethylamino group attached to a phenolic structure. This compound is often utilized in various scientific applications, particularly in the fields of biochemistry and medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving chlorination processes of appropriate phenolic precursors. The synthesis methods are well-documented in scientific literature and patents, indicating its significance in chemical research and industrial applications.
2-Chloro-4-(dimethylamino)phenol hydrochloride is classified as an organic compound. Its systematic name reflects its structure, which includes both a chloro substituent and a dimethylamino group on the aromatic ring.
The synthesis of 2-Chloro-4-(dimethylamino)phenol hydrochloride typically involves the chlorination of 4-(dimethylamino)phenol using chlorinating agents such as chlorine gas or sulfuryl chloride. The reaction is facilitated by Lewis acids as catalysts, which enhance the chlorination efficiency.
The molecular formula for 2-Chloro-4-(dimethylamino)phenol hydrochloride is C8H10ClNO·HCl, indicating it contains eight carbon atoms, ten hydrogen atoms, one nitrogen atom, one chlorine atom, and one additional chlorine from the hydrochloride.
2-Chloro-4-(dimethylamino)phenol hydrochloride can participate in various chemical reactions typical for substituted phenols, including nucleophilic substitutions and electrophilic aromatic substitutions.
The mechanism of action for this compound primarily revolves around its role as a biochemical agent, where it may act on specific biological targets such as enzymes or receptors.
Additional data regarding physical constants such as boiling point and density may be obtained from specialized chemical databases .
2-Chloro-4-(dimethylamino)phenol hydrochloride finds applications in:
This compound exemplifies how structural modifications can lead to diverse applications across multiple scientific disciplines, highlighting its importance in ongoing research and development efforts.
2-Chloro-4-(dimethylamino)phenol hydrochloride first appeared in synthetic chemistry literature as an intermediate in the development of specialty chemicals and functionalized aromatics. Its significance emerged from the strategic positioning of substituents: a phenolic hydroxyl group (potential hydrogen-bond donor), a tertiary dimethylamino group (electron-donating and base-labile), and an ortho-chloro substituent (sterically influencing reactivity). This combination created a versatile scaffold for studying electrophilic aromatic substitution kinetics and regioselectivity. Early synthetic routes leveraged Friedel-Crafts acylation of dimethylaniline derivatives followed by Dakin oxidation or direct chlorination of 4-dimethylaminophenol precursors [5]. The compound gained prominence when researchers recognized its utility in synthesizing heterocyclic systems and as a precursor to photoactive materials, though its initial applications were primarily academic probes into substituent effects on aromatic ring reactivity [4] [5].
The compound’s nomenclature reflects evolving chemical naming conventions. Early literature inconsistently referenced it as 4-(dimethylamino)-2-chlorophenol hydrochloride or 2-chloro-4-(N,N-dimethylamino)phenol hydrochloride. Systematic IUPAC naming later standardized it as 2-chloro-4-(dimethylamino)phenol hydrochloride, emphasizing the locants of substituents relative to the phenolic hydroxyl group. The hydrochloride salt designation is critical, distinguishing it from the free base (CAS 68551839) [1]. Structural characterization milestones include:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| Systematic Name | 2-Chloro-4-(dimethylamino)phenol hydrochloride | PubChem [1] |
| CAS Registry Number | 2792186-85-5 | Shachemlin [2] |
| Synonym (Free Base) | 2-Chloro-4-(dimethylamino)phenol | PubChem [1] |
| Molecular Formula | C₈H₁₁Cl₂NO (HCl salt) | PubChem [3] |
| SMILES (Hydrochloride) | Cl.CN(C)C1C=C(Cl)C(O)=CC=1 | Shachemlin [2] |
This compound became a model system for probing electronic and steric interactions in polysubstituted benzenes. Key research contributions include:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7